tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
CAS No.:
Cat. No.: VC17437203
Molecular Formula: C9H17FN2O2
Molecular Weight: 204.24 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate -](/images/structure/VC17437203.png)
Specification
Molecular Formula | C9H17FN2O2 |
---|---|
Molecular Weight | 204.24 g/mol |
IUPAC Name | tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate |
Standard InChI | InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13) |
Standard InChI Key | ORZOGCSLTFDKEB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CNC1)CF |
Introduction
Chemical Identity and Structural Features
tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (molecular formula: C₁₀H₁₇FN₂O₂) comprises an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 3-position with a fluoromethyl (-CH₂F) group. The nitrogen atom is protected by a Boc group (-O-C(=O)-O-C(CH₃)₃), a common strategy to prevent undesired reactions during synthesis . Key structural attributes include:
-
Azetidine core: The ring’s small size induces significant ring strain, enhancing reactivity for further functionalization.
-
Fluoromethyl substituent: The electronegative fluorine atom influences electronic distribution, potentially improving metabolic stability in drug candidates .
-
Boc protection: Facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl) .
The compound’s IUPAC name, tert-butyl (3-(fluoromethyl)azetidin-3-yl)carbamate, reflects its substitution pattern. Analytical characterization via nuclear magnetic resonance (NMR) would reveal distinct signals for the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and fluoromethyl moiety (doublet for -CH₂F near δ ~4.5 ppm) .
Synthetic Routes and Methodologies
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate parallels methodologies described for related azetidine derivatives . A representative route involves:
Azetidine Precursor Preparation
Azetidine-3-carboxylic acid serves as the starting material. Conversion to methyl azetidine-3-carboxylate hydrochloride (2) is achieved via thionyl chloride (SOCl₂) and methanol, followed by neutralization with triethylamine .
Hydroxymethyl Intermediate
Reduction of the methyl ester (2) using sodium borohydride (NaBH₄) or Red-Al yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) .
Sulfonylation and Fluorination
The hydroxymethyl group in (4) is sulfonylated with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of triethylamine, forming tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a/5b). Subsequent fluorination with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) .
Boc Deprotection
Treatment of (6) with trifluoroacetic acid (TFA) or HCl removes the Boc group, generating the free amine 3-(fluoromethyl)azetidine (7) .
Table 1: Key Synthetic Steps and Conditions
Applications in Pharmaceutical Synthesis
This compound’s primary utility lies in drug discovery, where it acts as a building block for bioactive molecules. Examples include:
Chromene Derivatives
The patent describes coupling 3-(fluoromethyl)azetidine with chromene intermediates to yield compounds like 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol (46), a potential estrogen receptor modulator.
Enantiomer Separation
Racemic mixtures of azetidine derivatives are resolved via chiral chromatography or enzymatic methods, yielding enantiopure drugs with optimized pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume